molecular formula C10H14O2 B1347248 (4-Propoxyphenyl)methanol CAS No. 90925-43-2

(4-Propoxyphenyl)methanol

Cat. No. B1347248
CAS RN: 90925-43-2
M. Wt: 166.22 g/mol
InChI Key: BUJZENMUXBWWFE-UHFFFAOYSA-N
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Description

“(4-Propoxyphenyl)methanol” is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166


Scientific Research Applications

Methanol in Hydrocarbon Synthesis

Methanol serves as a crucial feedstock in the methanol-to-hydrocarbons (MTH) reaction, which is an essential process for producing olefins and aromatics. Studies reveal that the acid strength of catalysts significantly influences product selectivity in this reaction. For instance, over zeotype catalysts with different acid strengths, the conversion of methanol alone shows a preference towards aromatic products and C2–C3 hydrocarbons on strongly acidic catalysts compared to moderately acidic ones, which favor non-aromatic C4+ hydrocarbons. This implies that tailoring catalyst acid strength can direct the MTH reaction towards specific product distributions, highlighting the importance of methanol in synthesizing valuable chemical intermediates (Erichsen, Svelle, & Olsbye, 2013).

Methanol as a Reactant in Chemical Synthesis

Methanol's reactivity is exploited in various chemical syntheses, including the formation of higher alcohols and olefins. For example, an iridium-catalyzed direct C–C coupling of methanol and allenes represents a novel method to synthesize higher alcohols incorporating all-carbon quaternary centers. This process stands out for its byproduct-free approach, showcasing methanol's versatility as a building block in organic synthesis (Moran, Preetz, Mesch, & Krische, 2011).

Methanol in Energy and Environmental Applications

Methanol also plays a pivotal role in energy and environmental applications. For instance, it can be used in electrochemical reforming processes to produce hydrogen, a clean energy carrier. Research demonstrates the feasibility of generating hydrogen from methanol using proton-conducting membranes, emphasizing methanol's potential in sustainable energy production technologies (Sapountzi, Tsampas, Fredriksson, Gracia, & Niemantsverdriet, 2017).

properties

IUPAC Name

(4-propoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,11H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUJZENMUXBWWFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40324439
Record name (4-propoxyphenyl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Propoxyphenyl)methanol

CAS RN

90925-43-2
Record name 4-Propoxybenzenemethanol
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Record name NSC 406734
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Record name 90925-43-2
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Record name (4-propoxyphenyl)methanol
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Record name (4-propoxyphenyl)methanol
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Synthesis routes and methods I

Procedure details

4-hydroxybenzyl alcohol (12.4 g: 100.0 mmol) was dissolved in 100 ml of dimethylsulfoxide (DMSO), and an aqueous solution of potassium hydroxide (KOH/H2O: 6.6 g/15 ml) was added to the mixture. After the resultant mixture was dissolved homogeneously by stirring, n-propyl bromide (12.3 g:100.0 mmol) was added thereto, and the reaction was carried out at a room temperature for 24 hours. The reaction mixture was poured into 1 L of an iced water and a solid was formed by stirring. The resultant solid was collected by filtration, dried, and recrystallized from toluene to provide 15.8 g (95.2 mmol) of 4-n-propyloxybenzyl alcohol.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
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15 mL
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reactant
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[Compound]
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resultant mixture
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0 (± 1) mol
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12.3 g
Type
reactant
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Name
Quantity
1 L
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture (50 ml) of 4-hydroxybenzyl alcohol (1.5 g), 1-bromopropane (1.3 ml), potassium carbonate (2.5 g) and acetone (50 ml) was stirred at 60° C. for 8 hours. After concentration under reduced pressure, the residue was mixed with water and was extracted with ethyl acetate. The organic layer was washed with a 1N aqueous solution of sodium hydroxide and an aqueous saturated solution of sodium chloride, and was dried with magnesium sulfate. The resulting organic layer was concentrated under reduced pressure to obtain 4-propoxybenzyl alcohol (1.37 g) as a yellow oily substance.
Quantity
50 mL
Type
reactant
Reaction Step One
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1.3 mL
Type
reactant
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2.5 g
Type
reactant
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50 mL
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solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
N Eleftheriadis, S Thee, J Te Biesebeek… - European Journal of …, 2015 - Elsevier
Lipoxygenases metabolize polyunsaturated fatty acids into signalling molecules such as leukotrienes and lipoxins. 15-lipoxygenase-1 (15-LOX-1) is an important mammalian …
Number of citations: 30 www.sciencedirect.com
A Nuzzi, A Fiasella, JA Ortega, C Pagliuca… - European journal of …, 2016 - Elsevier
4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate (3b) is a potent, selective and systemically active inhibitor of intracellular NAAA activity, which produces profound anti-…
Number of citations: 36 www.sciencedirect.com
DB Nichols, G Fournet, KR Gurukumar, A Basu… - European journal of …, 2012 - Elsevier
Structure-based studies led to the identification of a constrained derivative of S-trityl-l-cysteine (STLC) scaffold as a candidate inhibitor of hepatitis C virus (HCV) NS5B polymerase. A …
Number of citations: 27 www.sciencedirect.com
L Yang - 2017 - scholarworks.gsu.edu
Hypoxia Inducible Factors (HIFs) are very important transcription factors that can respond to low oxygen concentrations in the cellular environment. Inhibition of HIF’s transcriptional …
Number of citations: 3 scholarworks.gsu.edu
K Shimizu, H Fujikura, N Fushimi, T Nishimura… - Bioorganic & Medicinal …, 2021 - Elsevier
We optimized the structure of an active metabolite (1) of WAY-123783, which was obtained from mouse urine after oral administration, to improve selectivity for SGLT2 and oral …
Number of citations: 5 www.sciencedirect.com

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